An In-depth Technical Guide to Azido-PEG5-PFP Ester: A Versatile Heterobifunctional Linker for Bioconjugation and Drug Delivery
An In-depth Technical Guide to Azido-PEG5-PFP Ester: A Versatile Heterobifunctional Linker for Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG5-PFP ester is a heterobifunctional crosslinker that has emerged as a powerful tool in the fields of bioconjugation, drug delivery, and nanotechnology. This guide provides a comprehensive overview of its chemical properties, advantages, and applications. Detailed experimental protocols for its use in modifying biomolecules are presented, along with a comparative analysis of its reactivity. Furthermore, this document illustrates key experimental workflows using logical diagrams to facilitate a deeper understanding of its utility in modern chemical biology and pharmaceutical sciences.
Introduction
Azido-PEG5-PFP ester is a chemical compound featuring three key components: an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer with five ethylene (B1197577) glycol units, and a pentafluorophenyl (PFP) ester.[1] This unique combination of functional groups makes it a highly versatile reagent for covalently linking molecules. The azide group serves as a handle for "click chemistry," a set of biocompatible and highly efficient reactions, while the PFP ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines.[][3] The PEG5 spacer enhances the solubility and flexibility of the linker and the resulting conjugate, which can reduce steric hindrance and improve the pharmacokinetic properties of biotherapeutics.[1][]
The PFP ester offers significant advantages over the more traditional N-hydroxysuccinimide (NHS) esters, primarily due to its increased stability towards hydrolysis and higher reactivity towards aminolysis.[4] This enhanced stability allows for more efficient and reproducible conjugation reactions, particularly in the aqueous environments typically used for modifying sensitive biomolecules.[4]
Chemical and Physical Properties
A summary of the key quantitative data for Azido-PEG5-PFP ester is presented in Table 1. This information is crucial for calculating molar excesses and preparing stock solutions for conjugation reactions.
| Property | Value | Reference(s) |
| Chemical Formula | C19H24F5N3O7 | [5] |
| Molecular Weight | 501.4 g/mol | [5][6] |
| Purity | ≥95% or 98% | [6][7] |
| CAS Number | 1818294-48-2 | [5] |
| Appearance | Not explicitly stated, likely a solid or oil | - |
| Solubility | Soluble in DMSO, DMF. The PEG spacer enhances water solubility. | [8][9] |
| Storage Conditions | Store at -20°C, protected from moisture. | [7] |
Reactivity and Advantages of the PFP Ester
The choice of an active ester is critical for successful amine modification. PFP esters have demonstrated superior performance compared to NHS esters in several key aspects.
Enhanced Stability to Hydrolysis
Faster Reaction Kinetics with Amines
Kinetic studies have shown that PFP esters react more rapidly with amines (aminolysis) than NHS esters. The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group, accelerating the formation of the stable amide bond.[4] A comparative study of active ester polymer brush platforms found the pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) to be significantly faster than that of a poly(N-hydroxysuccinimide-4-vinyl benzoate).[4]
Experimental Protocols
The following sections provide detailed methodologies for common applications of Azido-PEG5-PFP ester.
General Protocol for Protein Conjugation
This protocol describes the general steps for labeling a protein, such as an antibody (e.g., IgG), with Azido-PEG5-PFP ester.[12][13]
Materials:
-
Protein (e.g., IgG)
-
Azido-PEG5-PFP ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or dialysis equipment for purification
-
Quenching buffer (optional, e.g., Tris buffer, pH 8.0)
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. If necessary, exchange the buffer using a desalting column or dialysis to remove any buffers containing primary amines (e.g., Tris or glycine).[12]
-
Azido-PEG5-PFP Ester Stock Solution Preparation: Immediately before use, dissolve the Azido-PEG5-PFP ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).[4] Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis.[12][13]
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the Azido-PEG5-PFP ester stock solution to the protein solution while gently stirring. A molar ratio of PFP ester to available amines of 2:1 to 10:1 is a good starting point for optimization.[4]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. For some reactions, incubation at 37°C for 30 minutes can also be effective.[4][12][13]
-
-
Quenching (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris) can be added to react with any excess PFP ester.[4]
-
Purification: Remove the unreacted Azido-PEG5-PFP ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[12][13]
-
Characterization: Analyze the conjugate to determine the degree of labeling using methods such as UV-Vis spectroscopy, mass spectrometry (MS), or SDS-PAGE.[]
Two-Step Protocol for Bioconjugation: Amine Reaction Followed by Click Chemistry
This protocol outlines the process of first labeling a biomolecule with an azide group using Azido-PEG5-PFP ester, followed by a click chemistry reaction to attach a second molecule of interest.
Step 1: Introduction of the Azide Handle (as described in Protocol 4.1)
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-labeled biomolecule from Step 1
-
Alkyne-containing molecule of interest (e.g., a fluorescent dye, drug molecule)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Appropriate buffer (e.g., PBS)
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the azide-labeled biomolecule, the alkyne-containing molecule (typically in a slight molar excess), and the copper ligand in the reaction buffer.
-
Prepare the catalyst solution: In a separate tube, prepare a fresh solution of copper(II) sulfate and sodium ascorbate.
-
Initiate the reaction: Add the catalyst solution to the reaction mixture containing the biomolecule and alkyne.
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or FPLC.
-
Purification: Purify the final conjugate using size-exclusion chromatography or other appropriate methods to remove the catalyst and excess reagents.
Experimental Workflows and Signaling Pathways
Visualizing the logical flow of experimental procedures can greatly aid in their execution. The following diagrams, created using the DOT language, illustrate common workflows involving Azido-PEG5-PFP ester.
References
- 1. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Azido-PEG5-acid, 1425973-16-5 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 7. Azido-PEG5-PFP ester, 1818294-48-2 | BroadPharm [broadpharm.com]
- 8. medkoo.com [medkoo.com]
- 9. Azido-PEG5-amine, 516493-93-9 | BroadPharm [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. broadpharm.com [broadpharm.com]
